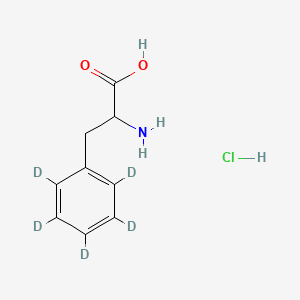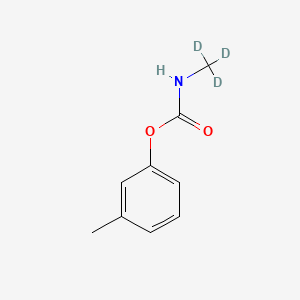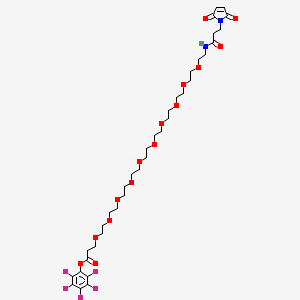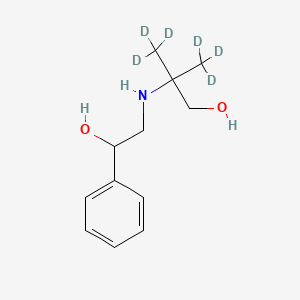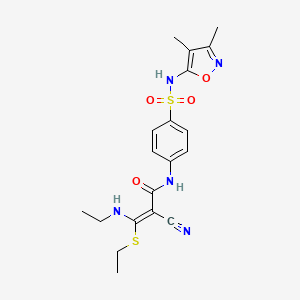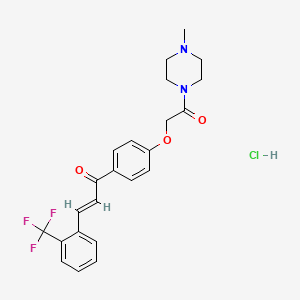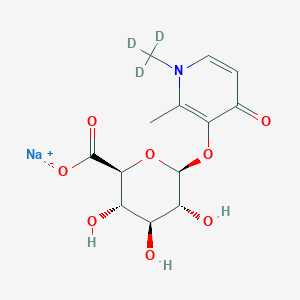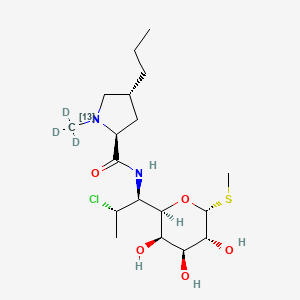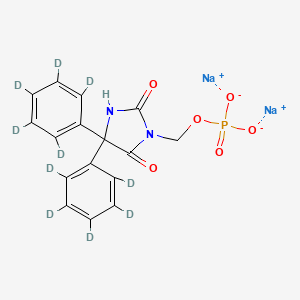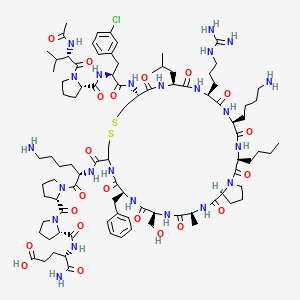
Yap-tead-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yap-tead-IN-1 is a potent and selective inhibitor of the interaction between Yes-associated protein (YAP) and TEA domain family member (TEAD) transcription factors. This compound is a 17mer peptide that binds to TEAD1 with high affinity, disrupting the YAP-TEAD interaction, which is crucial for the transcriptional activity of YAP. The inhibition of this interaction has significant implications in cancer research, as the YAP-TEAD complex is involved in the regulation of cell proliferation, survival, and migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
Yap-tead-IN-1 is synthesized as a trifluoroacetic acid salt of Peptide 17. The synthesis involves the solid-phase peptide synthesis (SPPS) method, which allows for the sequential addition of amino acids to a growing peptide chain. The peptide is then cyclized to form a stable ring structure, enhancing its binding affinity and specificity for TEAD1 .
Industrial Production Methods
For industrial production, the synthesis of this compound follows a similar SPPS approach but on a larger scale. The process involves automated peptide synthesizers, which can handle the repetitive cycles of deprotection and coupling required for peptide elongation. After synthesis, the peptide is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Yap-tead-IN-1 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its primary function is to inhibit the YAP-TEAD interaction through competitive binding .
Common Reagents and Conditions
The synthesis of this compound involves standard peptide synthesis reagents such as Fmoc-protected amino acids, coupling agents like HBTU or HATU, and deprotection reagents like piperidine. The cyclization step may require specific conditions to ensure the formation of the desired ring structure .
Major Products Formed
The major product formed from the synthesis of this compound is the cyclic peptide itself. There are no significant by-products as the synthesis is designed to be highly specific and efficient .
Scientific Research Applications
Yap-tead-IN-1 has several scientific research applications, particularly in the fields of cancer biology and regenerative medicine. It is used to study the role of the YAP-TEAD interaction in cell proliferation, survival, and migration. By inhibiting this interaction, researchers can investigate the downstream effects on gene expression and cellular behavior .
In cancer research, this compound is used to explore its potential as a therapeutic agent. The YAP-TEAD complex is often dysregulated in various cancers, leading to uncontrolled cell growth and metastasis. Inhibiting this interaction can suppress tumor growth and enhance the efficacy of existing cancer therapies .
Mechanism of Action
Yap-tead-IN-1 exerts its effects by binding to the TEAD transcription factors, preventing their interaction with YAP. This inhibition disrupts the formation of the YAP-TEAD complex, which is essential for the transcriptional activation of target genes involved in cell proliferation and survival. The disruption of this complex leads to the downregulation of YAP target genes, thereby inhibiting cell growth and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Several other compounds have been developed to inhibit the YAP-TEAD interaction, including small molecule inhibitors and other peptide-based inhibitors. Some notable examples include:
Yap-tead-IN-1 is unique in its high binding affinity and specificity for TEAD1, making it a valuable tool for studying the YAP-TEAD interaction and its role in cancer biology .
Properties
Molecular Formula |
C93H144ClN23O21S2 |
|---|---|
Molecular Weight |
2019.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(3S,6S,9S,12S,15S,24S,27S,30S,33S)-15-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C93H144ClN23O21S2/c1-8-9-27-63-89(135)114-41-19-31-70(114)86(132)101-54(6)77(123)112-68(50-118)84(130)110-66(48-56-23-11-10-12-24-56)83(129)113-69(85(131)108-64(29-14-16-39-96)90(136)117-44-22-34-73(117)91(137)115-42-20-32-71(115)87(133)103-59(76(97)122)35-36-74(120)121)51-140-139-45-37-62(80(126)109-65(46-52(2)3)81(127)105-61(30-18-40-100-93(98)99)78(124)104-60(79(125)107-63)28-13-15-38-95)106-82(128)67(49-57-25-17-26-58(94)47-57)111-88(134)72-33-21-43-116(72)92(138)75(53(4)5)102-55(7)119/h10-12,17,23-26,47,52-54,59-73,75,118H,8-9,13-16,18-22,27-46,48-51,95-96H2,1-7H3,(H2,97,122)(H,101,132)(H,102,119)(H,103,133)(H,104,124)(H,105,127)(H,106,128)(H,107,125)(H,108,131)(H,109,126)(H,110,130)(H,111,134)(H,112,123)(H,113,129)(H,120,121)(H4,98,99,100)/t54-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69?,70-,71-,72-,73-,75-/m0/s1 |
InChI Key |
QRAZSFFSGBFSLJ-SBWHOZIBSA-N |
Isomeric SMILES |
CCCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(CSSCC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)[C@H](CC3=CC(=CC=C3)Cl)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)C)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C |
Canonical SMILES |
CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)C(CC3=CC(=CC=C3)Cl)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)](/img/structure/B12414758.png)
